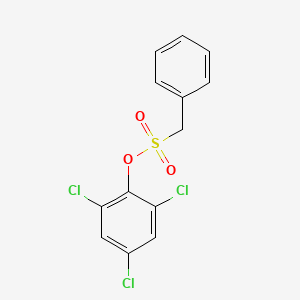

2,4,6-Trichlorophenyl phenylmethanesulfonate

Description

2,4,6-Trichlorophenyl phenylmethanesulfonate is a chemical compound with the molecular formula C13H9Cl3O3S and a molecular weight of 351.64 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name |

(2,4,6-trichlorophenyl) phenylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOMCQQCBMOQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252785 | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-33-7 | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Phenolic Precursors to Obtain 2,4,6-Trichlorophenol

A critical intermediate in the synthesis of 2,4,6-trichlorophenyl derivatives is 2,4,6-trichlorophenol , which can be prepared by selective chlorination of chlorophenols. According to patent EP0299892A1, the process involves:

- Starting materials: ortho-chlorophenol, para-chlorophenol, or dichlorophenols (2,4- or 2,6-dichlorophenol).

- Chlorination agent: Gaseous chlorine.

- Reaction conditions: Controlled temperature and presence of organic sulfides (e.g., thioanisole, diphenyl sulfide) as catalysts or mediators to improve selectivity.

- Outcome: Selective chlorination at the 2,4,6-positions of the phenol ring, minimizing formation of undesired isomers and by-products such as chlorocyclohexadienones.

The amount of organic sulfide used can vary from 0.5% to 5% by weight relative to chlorophenol to optimize yield and selectivity. This method addresses the challenge of obtaining pure 2,4,6-trichlorophenol by reducing the formation of multiple isomers and unstable intermediates.

Sulfonation and Formation of Phenylmethanesulfonate Esters

The formation of phenylmethanesulfonate esters typically involves the reaction of a sulfonyl chloride derivative with a phenolic compound. While direct literature on the preparation of 2,4,6-Trichlorophenyl phenylmethanesulfonate is scarce, the general synthetic route can be inferred from related sulfonate chemistry:

- Step 1: Preparation of phenylmethanesulfonyl chloride (methanesulfonyl chloride) via chlorosulfonation of methane derivatives.

- Step 2: Reaction of 2,4,6-trichlorophenol with phenylmethanesulfonyl chloride under basic or neutral conditions to form the sulfonate ester linkage.

- Catalysts and solvents: Often pyridine or triethylamine is used as a base to scavenge HCl formed during the reaction; solvents may include dichloromethane or other inert organic solvents.

- Temperature: Typically maintained at 0 to 25 °C to control reaction rate and avoid side reactions.

This esterification step is crucial to attach the phenylmethanesulfonate group to the 2,4,6-trichlorophenyl moiety, yielding the target compound.

Alternative Synthetic Strategies Involving Organosulfur Compounds

Patent literature also highlights the use of organic sulfides and sulfonyl intermediates in related chlorophenol chemistry. For example, certain organic sulfides (e.g., phenyl sulfide derivatives) can be employed to facilitate selective chlorination or to act as phase-transfer catalysts in sulfonation reactions.

Research Findings on Related 2,4,6-Trichlorophenyl Derivatives

Recent studies on 2,4,6-trichlorophenyl-substituted compounds, such as triangulene derivatives, demonstrate advanced synthetic routes involving:

- Nucleophilic addition and cyclization reactions to introduce 2,4,6-trichlorophenyl groups.

- Oxidative dehydrogenation to stabilize the final compounds.

- Suzuki cross-coupling and Friedel–Crafts alkylation steps for complex molecular architectures.

Although these methods focus on more complex derivatives, they indicate the versatility of 2,4,6-trichlorophenyl functionalization chemistry, which can be adapted or provide insights for preparing phenylmethanesulfonate esters.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Selective Chlorination | ortho-/para-chlorophenol + Cl2 (gaseous), organic sulfide catalyst (0.5-5 wt%) | Formation of 2,4,6-trichlorophenol with high selectivity |

| 2 | Sulfonyl Chloride Synthesis | Methane derivatives + chlorosulfonation agents | Preparation of phenylmethanesulfonyl chloride |

| 3 | Esterification | 2,4,6-trichlorophenol + phenylmethanesulfonyl chloride, base (pyridine/TEA), solvent (DCM), 0-25 °C | Formation of this compound ester |

| 4 | Purification | Recrystallization, column chromatography | Isolation of pure target compound |

Research and Practical Considerations

- Selectivity control: Use of organic sulfides during chlorination is critical to avoid unwanted isomers and by-products.

- Reaction conditions: Temperature and reagent stoichiometry must be carefully controlled to optimize yield and purity.

- Safety: Chlorination and sulfonyl chloride reactions involve hazardous reagents requiring appropriate safety protocols.

- Purification: Due to the sensitivity of chlorinated phenols and sulfonate esters, purification by recrystallization or specialized chromatography is recommended.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl phenylmethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

2,4,6-Trichlorophenyl phenylmethanesulfonate is utilized as a reagent in organic synthesis. Its ability to facilitate the formation of sulfonamides through aminolysis reactions is particularly noteworthy. The compound undergoes effective reactions under conventional heating and microwave irradiation, making it a valuable alternative to more hazardous reagents like pentafluorophenol .

Formation of Esters and Amides

The compound is also instrumental in synthesizing esters and amides. This is crucial for creating various organic compounds used in pharmaceuticals and agrochemicals. The reactivity of the sulfonate group allows for selective functionalization of substrates .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, this compound serves as a precursor for synthesizing APIs. Its derivatives are involved in formulating medications with specific therapeutic effects. For instance, compounds derived from this sulfonate have been studied for their potential in treating various diseases due to their biological activity .

Microbiocidal Properties

Research indicates that certain derivatives of this compound exhibit microbiocidal properties against phytopathogenic microorganisms. This makes them suitable for crop protection and veterinary applications, where they can help control diseases caused by pathogens .

Environmental Applications

Pollutant Degradation

The compound plays a significant role in environmental remediation efforts. It has been studied for its effectiveness in degrading pollutants in contaminated sites. The ability to break down harmful chemicals makes it a candidate for use in environmental cleanup processes .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying substances in environmental samples. Its high sensitivity allows for accurate measurements critical for monitoring pollution levels and ensuring compliance with environmental regulations .

Materials Science

Development of High-Performance Polymers

The compound is employed in polymer chemistry to develop materials that require thermal stability and chemical resistance. These high-performance plastics are crucial in various industrial applications where durability is essential .

Fluorescent Dyes and Chemiluminescence

In combination with fluorescent dyes, this compound is used in chemiluminescent reactions. This application is particularly relevant in the production of glow sticks and other luminescent materials where bright fluorescence is desired .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of this compound as a selective reagent for synthesizing sulfonamides via aminolysis under microwave conditions. The results showed improved yields compared to traditional methods.

Case Study 2: Environmental Remediation

Research focused on the degradation of chlorinated pollutants using this compound revealed significant efficacy in breaking down hazardous substances found in contaminated water sources.

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl phenylmethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

2,4,6-Trichlorophenyl phenylmethanesulfonate is compared with other similar compounds, such as 2,4,6-trichlorophenol and phenylmethanesulfonyl chloride. While these compounds share structural similarities, this compound is unique in its reactivity and applications. The comparison highlights its distinct properties and advantages over other compounds.

List of Similar Compounds

2,4,6-Trichlorophenol

Phenylmethanesulfonyl chloride

2,4,6-Tribromophenyl phenylmethanesulfonate

2,4,6-Trifluorophenyl phenylmethanesulfonate

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2,4,6-Trichlorophenyl phenylmethanesulfonate (TCPS) is a chemical compound that has garnered attention due to its potential biological activities and implications in environmental and health sciences. This article explores the biological activity of TCPS, including its effects on microbial communities, degradation pathways, and potential applications in bioremediation.

Chemical Structure and Properties

TCPS is characterized by its chlorinated phenyl groups and a sulfonate moiety, which contribute to its chemical reactivity and biological interactions. The presence of three chlorine atoms on the phenyl ring enhances its lipophilicity, potentially affecting its bioavailability and toxicity.

Biological Activity Overview

Research indicates that TCPS exhibits significant biological activity, particularly in relation to microbial degradation processes. Its structure allows it to interact with various microbial strains, influencing their metabolic pathways.

Microbial Degradation

- Anaerobic Degradation : Studies have shown that TCPS can be anaerobically degraded by specific microbial communities. For instance, granular sludges adapted to chlorinated phenols demonstrated the ability to dechlorinate TCPS primarily at the ortho position, leading to the formation of less chlorinated products such as 2,4-dichlorophenol (DCP) and 4-chlorophenol (CP) .

- Bioaugmentation : The addition of Desulfitobacterium strains has been explored to enhance the degradation of TCPS. However, results indicate that bioaugmentation does not significantly improve anaerobic biodegradation rates compared to non-augmented sludges .

- Impact on Microbial Activity : Concentrations of TCPS above 380 μM have been shown to inhibit the biodegradation of fermentation products such as acetate and propionate, suggesting a threshold effect where high concentrations negatively impact microbial metabolism .

Case Study 1: Degradation Pathways

A study conducted on the degradation characteristics of TCPS revealed that microbial communities could effectively reduce its concentration in wastewater treatment systems. The maximum degradation concentration observed was 240 mg/L under optimized conditions .

| Parameter | Value |

|---|---|

| Maximum Degradation Concentration | 240 mg/L |

| Chloride Ion Equilibrium | 184.77 mg/L |

| SBR Effluent Ratio | 0.7 |

Case Study 2: Microbial Community Dynamics

Research into the evolution of microbial communities during TCPS degradation highlighted shifts at both the phylum and genus levels. Specific genera were identified as dominant during the degradation process, which may inform future bioremediation strategies .

| Community Composition | Dominant Genera |

|---|---|

| Phylum Level | Proteobacteria |

| Genus Level | Desulfitobacterium |

Environmental Implications

The biological activity of TCPS has significant implications for environmental remediation strategies. Its capacity for microbial degradation suggests that it could be effectively treated in contaminated environments through bioremediation techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.